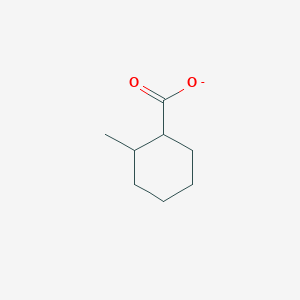
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid
Overview
Description
The compound “®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid” is a complex organic molecule. It contains an amino group (NH2), a tert-butoxycarbonyl group (BOC group), a mercapto group (SH), and a carboxylic acid group (COOH). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. The amino and mercapto groups are nucleophilic and could participate in substitution or addition reactions. The BOC group is often used as a protecting group for amines and can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid, amino, and mercapto groups could make this compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Scientific Research Applications
Synthesis of Amino Acid Derivatives
The compound is used in the synthesis of tert-butoxycarbonyl derivatives of amino acids . The process involves the use of di-tert-butyl pyrocarbonate, and the yield of the desired product is influenced by the conditions of the reactions .
Preparation of Tertiary Butyl Esters
Tertiary butyl esters have large applications in synthetic organic chemistry. The compound is used in a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to the batch .
N-tert-butoxycarbonyl Protection
The compound is used in an efficient and high yield method for the N-tert-butoxycarbonyl protection of the amino functionality of α-alkylated prolines and other sterically hindered α,α-disubstituted amino acids .
N-Boc Deprotection
The compound is used in an efficient and sustainable method for N-Boc deprotection . This method uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Proteomics Research
N-Boc-L-pipecolinic acid, a derivative of the compound, is used in proteomics research for modulating ion channel activity .
Skeleton Synthesis of Plant-Derived Compounds
N-Boc-L-serine, a derivative of the compound, is used in the skeleton synthesis of plant-derived compounds like orychophragine D .
Mechanism of Action
Target of Action
N-BOC-L-(+)-PENICILLAMINE, also known as ®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, is a derivative of the amino acid penicillamineIt’s known that the n-boc group is widely used in organic synthesis for the protection of amino groups .
Mode of Action
The compound acts as a protecting group for amino acids and peptides during chemical reactions . The N-BOC group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the N-BOC group to protect the amino group during reactions, preventing it from reacting with other compounds. The N-BOC group can be removed under certain conditions, such as the use of oxalyl chloride in methanol .
Biochemical Pathways
The compound plays a crucial role in the synthesis of various biochemical compounds, including peptides and proteins .
Result of Action
The primary result of the action of N-BOC-L-(+)-PENICILLAMINE is the protection of amino groups during chemical reactions . This protection allows for the successful synthesis of various biochemical compounds, including peptides and proteins .
Action Environment
The action of N-BOC-L-(+)-PENICILLAMINE can be influenced by various environmental factors. For instance, the deprotection of the N-BOC group can be achieved under room temperature conditions using oxalyl chloride in methanol . The reaction’s efficiency can be affected by the presence of other compounds, the reaction temperature, and the reaction time .
properties
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATRCIRDUXIZQK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554696 | |
| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid | |
CAS RN |
110763-40-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-mercapto-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110763-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)




![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)

